N-[4-(2-amino-2-oxoethoxy)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[4-(2-amino-2-oxoethoxy)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C14H13N3O3 and a molecular weight of 271.27 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a carboxamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[4-(2-amino-2-oxoethoxy)phenyl]pyridine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 4-(2-amino-2-oxoethoxy)aniline with pyridine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[4-(2-amino-2-oxoethoxy)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(2-amino-2-oxoethoxy)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(2-amino-2-oxoethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(2-amino-2-oxoethoxy)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-[4-(2-amino-2-oxoethoxy)phenyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
N-[4-(2-amino-2-oxoethoxy)phenyl]pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position of the pyridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethoxy)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-13(18)9-20-12-5-3-11(4-6-12)17-14(19)10-2-1-7-16-8-10/h1-8H,9H2,(H2,15,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMODGQLPFXRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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